molecular formula C7H14O B1204226 5-Methylhexan-3-one CAS No. 623-56-3

5-Methylhexan-3-one

Cat. No.: B1204226
CAS No.: 623-56-3
M. Wt: 114.19 g/mol
InChI Key: DXVYLFHTJZWTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexan-3-one, also known as 5-methyl-3-hexanone, is an organic compound with the molecular formula C7H14O. It is a ketone characterized by a methyl group attached to the third carbon of a hexane chain. This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhexan-3-one can be synthesized through several methods. One common method involves the oxidation of 5-methylhexan-3-ol using oxidizing agents such as chromic acid or potassium permanganate. Another method involves the Friedel-Crafts acylation of 2-methylpentane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of 5-methylhex-2-en-3-one. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to 5-methylhexan-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 5-Methylhexan-3-ol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

5-Methylhexan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylhexan-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-hexanone
  • Ethyl isobutyl ketone
  • Isobutyl ethyl ketone

Uniqueness

5-Methylhexan-3-one is unique due to its specific structure, which includes a methyl group attached to the third carbon of a hexane chain. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

5-methylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYLFHTJZWTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211360
Record name 5-Methylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [MP Biomedicals MSDS], Liquid
Record name 5-Methyl-3-hexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11550
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl isobutyl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

135 °C
Record name Ethyl isobutyl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

623-56-3
Record name 5-Methyl-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylhexan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhexan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLHEXAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884FC3YC2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl isobutyl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylhexan-3-one
Reactant of Route 2
Reactant of Route 2
5-Methylhexan-3-one
Reactant of Route 3
Reactant of Route 3
5-Methylhexan-3-one
Reactant of Route 4
Reactant of Route 4
5-Methylhexan-3-one
Reactant of Route 5
Reactant of Route 5
5-Methylhexan-3-one
Reactant of Route 6
Reactant of Route 6
5-Methylhexan-3-one
Customer
Q & A

Q1: What is the significance of 5-Methylhexan-3-one in the context of renewable resources?

A1: this compound is a branched alkane that shows potential as a precursor for renewable biosolvents and biofuels. [] It can be synthesized through a tandem aldol condensation/crotonization reaction between furfural, a biomass-derived platform chemical, and methyl isobutyl ketone, followed by a hydrogenation step. [] This synthetic route highlights the potential of utilizing renewable resources for producing valuable chemicals.

Q2: What type of catalyst was found to be effective in producing this compound from furfural?

A2: The research highlights the effectiveness of a bifunctional hybrid organosiliceous catalyst for synthesizing this compound. [] This catalyst consists of Pd nanoparticles supported on an MCM-41 silica framework decorated with propylamine groups. [] The Pd nanoparticles facilitate the hydrogenation step, while the propylamine groups act as basic sites for the aldol condensation/crotonization reaction. []

Q3: How does the structure of the catalyst influence its activity and selectivity towards this compound production?

A3: The combination of Pd nanoparticles and accessible pendant amine groups on the silica framework is crucial for the catalyst's activity and selectivity. [] The research emphasizes that the propylamine-functionalized Pd/MCM-41 catalyst exhibits high activity and selectivity for the desired this compound. [] This highlights the importance of carefully selecting and tuning the catalyst's properties, such as the type of amine group and the dispersion of Pd nanoparticles, to achieve optimal performance in this tandem reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.